![molecular formula C14H14N4O B7771206 6-methyl-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1H-pyrimidin-4-one](/img/structure/B7771206.png)
6-methyl-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “6-methyl-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1H-pyrimidin-4-one” is a chemical entity with a unique structure and properties It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry
Preparation Methods
The preparation of the compound with the identifier “6-methyl-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1H-pyrimidin-4-one” involves several synthetic routes and reaction conditions. One common method includes the formation of inclusion complexes with cyclodextrins. Cyclodextrins are valuable compounds that can be applied in different industrial fields such as food or pharmaceuticals. The inclusion complexes are formed by incorporating the host molecule into the non-polar cavity of cyclodextrins . This method improves the physical, chemical, and biological characteristics of the compound, including solubility and stability.
Chemical Reactions Analysis
The compound with the identifier “6-methyl-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1H-pyrimidin-4-one” undergoes various types of chemical reactions, including combination, decomposition, single-replacement, double-replacement, and combustion reactions . Common reagents and conditions used in these reactions vary depending on the desired outcome. For example, in combination reactions, the compound may react with elements such as sodium or chlorine to form new compounds. In decomposition reactions, the compound may break down into simpler substances when exposed to heat, light, or electricity. The major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
The compound with the identifier “6-methyl-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1H-pyrimidin-4-one” has numerous scientific research applications. It is used in chemistry for the synthesis of new materials and in biology for studying molecular interactions. In medicine, it is applied in the development of pharmaceuticals and therapeutic agents. The compound is also used in the food industry to improve the solubility and stability of food products . Its versatility makes it a valuable tool in various scientific and industrial fields.
Mechanism of Action
The mechanism of action of the compound with the identifier “6-methyl-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1H-pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activation of plasminogen by binding to distinct sites on the molecule . This inhibition prevents the conversion of plasminogen to plasmin, thereby reducing fibrinolysis and bleeding. The compound’s mechanism of action is similar to that of other antifibrinolytic agents, but it may have unique properties that enhance its effectiveness.
Comparison with Similar Compounds
The compound with the identifier “6-methyl-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1H-pyrimidin-4-one” can be compared with other similar compounds based on its structure and properties. Similar compounds may include other antifibrinolytic agents such as aminocaproic acid . While these compounds share similar mechanisms of action, the compound with the identifier “this compound” may have unique features that make it more potent or effective in certain applications. The comparison of 2-D and 3-D neighboring relationships can help identify structurally similar molecules with unique biological annotations.
Properties
IUPAC Name |
6-methyl-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-11-10-13(19)17-14(16-11)18-15-9-5-8-12-6-3-2-4-7-12/h2-10H,1H3,(H2,16,17,18,19)/b8-5+,15-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBMAISMFGGOFJ-MSNJMMSUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)NN=CC=CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)N/N=C/C=C/C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
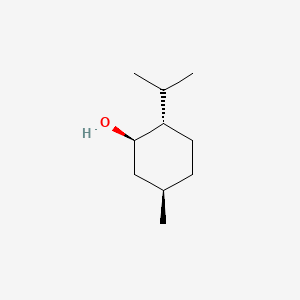
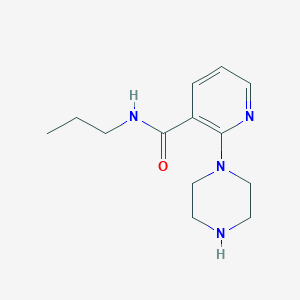
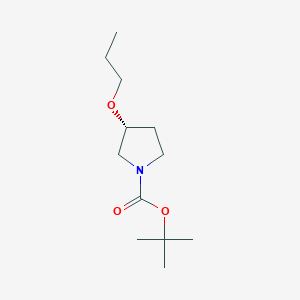
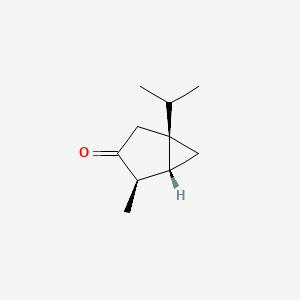



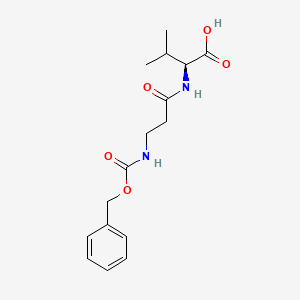
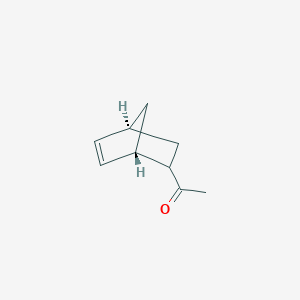
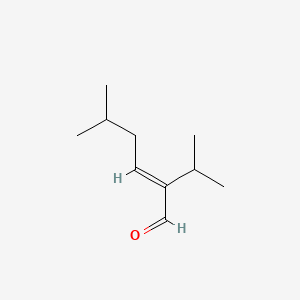
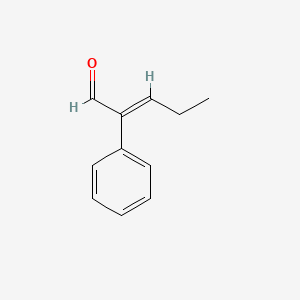

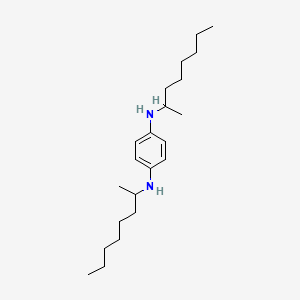
![[4-[(2Z,4E)-4-(4-acetyloxyphenyl)hexa-2,4-dien-3-yl]phenyl] acetate](/img/structure/B7771199.png)
